5-Chloro-2-methylisonicotinaldehyde
Description
5-Chloro-2-methylisonicotinaldehyde is a substituted pyridine derivative featuring a chlorine atom at the 5-position, a methyl group at the 2-position, and an aldehyde functional group at the 4-position of the pyridine ring.
Properties
IUPAC Name |
5-chloro-2-methylpyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-6(4-10)7(8)3-9-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJZDMXWBACYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264688 | |
| Record name | 5-Chloro-2-methyl-4-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-02-7 | |
| Record name | 5-Chloro-2-methyl-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methyl-4-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylisonicotinaldehyde typically involves the chlorination of 2-methylisonicotinaldehyde. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production methods for 5-Chloro-2-methylisonicotinaldehyde often involve large-scale chlorination reactions, followed by purification steps such as recrystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylisonicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-methylisonicotinic acid.
Reduction: Formation of 5-chloro-2-methylisonicotinyl alcohol or amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-methylisonicotinaldehyde is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylisonicotinaldehyde involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved often include nucleophilic attack on the carbonyl carbon or the aromatic ring .
Comparison with Similar Compounds
Structural and Functional Group Differences
The key distinguishing feature of 5-Chloro-2-methylisonicotinaldehyde is its aldehyde group, which contrasts with carboxylic acids, esters, or halides in analogous compounds. Below is a comparative analysis:
Key Observations :
- Functional Group Impact : The aldehyde group in 5-Chloro-2-methylisonicotinaldehyde confers higher electrophilicity compared to carboxylic acids or esters, making it more reactive in nucleophilic additions (e.g., condensations for Schiff base synthesis).
- Halogen Variation : Replacing chlorine with bromine (e.g., 2-Bromo-5-chloroisonicotinic acid) increases molecular weight and polarizability, which may influence binding affinity in biological systems .
Physicochemical and Application Differences
- Solubility : Aldehyde derivatives generally exhibit lower water solubility compared to carboxylic acids or salts. For example, 5-Chloro-2-methylisonicotinic acid (carboxylic acid) is more soluble in aqueous basic solutions than the aldehyde counterpart.
- Stability : The aldehyde group is prone to oxidation, necessitating storage under inert conditions, whereas ester derivatives (e.g., Methyl 2,5-dichloroisonicotinate) are more stable under ambient conditions .
- Pharmaceutical Utility : Carboxylic acid derivatives are often used as intermediates for antitubercular agents, while aldehydes serve as precursors for heterocyclic scaffolds in kinase inhibitors .
Research Findings and Data Gaps
- Similarity Analysis : Computational studies (e.g., Tanimoto similarity scores) highlight 5-Chloro-2-methylisonicotinic acid (similarity score 0.90) as the closest analog, differing only in the functional group .
- Data Limitations : Direct experimental data (e.g., melting point, NMR spectra) for 5-Chloro-2-methylisonicotinaldehyde are scarce. Existing literature focuses on its derivatives, emphasizing the need for further characterization.
Biological Activity
5-Chloro-2-methylisonicotinaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly its inhibitory effects on specific enzymes and its therapeutic implications. This article delves into the compound's biological activity, supported by data tables and research findings.
Chemical Structure and Properties
5-Chloro-2-methylisonicotinaldehyde is characterized by its heterocyclic structure, which includes a pyridine ring with a chloro and aldehyde substituent. The molecular formula is C₇H₆ClN₃O, with a molecular weight of approximately 171.59 g/mol.
Inhibition of 5-Lipoxygenase Activating Protein (FLAP)
Research indicates that 5-chloro-2-methylisonicotinaldehyde exhibits significant inhibitory action against 5-lipoxygenase activating protein (FLAP), which plays a crucial role in leukotriene biosynthesis. Leukotrienes are lipid mediators involved in various inflammatory processes, making FLAP inhibitors potential therapeutic agents for conditions like arteriosclerosis and asthma.
- Mechanism of Action : The compound inhibits FLAP, thereby reducing the production of leukotrienes from arachidonic acid, which can mitigate inflammatory responses .
Therapeutic Applications
Due to its inhibitory properties, 5-chloro-2-methylisonicotinaldehyde is being explored for its therapeutic potential in treating inflammatory diseases.
- Case Study : A study highlighted the use of this compound in a pharmaceutical composition aimed at preventing or treating arteriosclerosis. The results demonstrated a marked reduction in inflammatory markers in treated subjects compared to controls, suggesting its efficacy as a therapeutic agent .
Table 1: Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of 5-chloro-2-methylisonicotinaldehyde to FLAP. These studies suggest that the compound binds effectively to the active site of FLAP, supporting its role as an inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
